molecular formula C8H20ClNO B2514532 4-(Tert-butoxy)butan-1-amine hydrochloride CAS No. 2305252-57-5

4-(Tert-butoxy)butan-1-amine hydrochloride

Cat. No.: B2514532
CAS No.: 2305252-57-5
M. Wt: 181.7
InChI Key: OLVGMKRNMPIBDF-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)butan-1-amine hydrochloride is an organic compound with the molecular formula C8H19NO·HCl. It is a derivative of butan-1-amine, where the amine group is substituted with a tert-butoxy group. This compound is often used in organic synthesis and research due to its unique chemical properties.

Scientific Research Applications

4-(Tert-butoxy)butan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxy)butan-1-amine hydrochloride typically involves the protection of the amine group using tert-butyl groups. One common method is the reaction of butan-1-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)butan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Mechanism of Action

The mechanism of action of 4-(Tert-butoxy)butan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can enhance the compound’s stability and solubility, facilitating its binding to specific sites on proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tert-butoxy)butan-1-amine hydrochloride is unique due to the presence of the tert-butoxy group, which enhances its chemical stability and solubility. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO.ClH/c1-8(2,3)10-7-5-4-6-9;/h4-7,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVGMKRNMPIBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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